molecular formula C15H17NO3 B8468367 2-Benzyloxy-4,5-dimethoxy-aniline

2-Benzyloxy-4,5-dimethoxy-aniline

Cat. No.: B8468367
M. Wt: 259.30 g/mol
InChI Key: ZBPYWIFORDZCPA-UHFFFAOYSA-N
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Description

2-Benzyloxy-4,5-dimethoxy-aniline is a substituted aniline derivative featuring a benzyloxy group (-OCH₂C₆H₅) at the 2-position and methoxy groups (-OCH₃) at the 4- and 5-positions of the aromatic ring. This compound serves as a critical intermediate in organic synthesis, particularly for constructing complex heterocyclic systems such as triazoloquinazolines . Its structural design combines electron-donating methoxy groups with the sterically bulky benzyloxy substituent, influencing both its reactivity and physical properties.

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

4,5-dimethoxy-2-phenylmethoxyaniline

InChI

InChI=1S/C15H17NO3/c1-17-14-8-12(16)13(9-15(14)18-2)19-10-11-6-4-3-5-7-11/h3-9H,10,16H2,1-2H3

InChI Key

ZBPYWIFORDZCPA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)N)OCC2=CC=CC=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Benzyloxy-4,5-dimethoxy-aniline with five structurally related compounds, focusing on substituent effects, spectral data, and synthetic applications.

Substituent Variations and Molecular Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound N/A C₁₅H₁₇NO₃* ~271.3 -NH₂, -OCH₂C₆H₅, -OCH₃ (4,5)
4,5-Dimethoxy-2-methylaniline 41864-45-3 C₉H₁₃NO₂ 167.21 -NH₂, -CH₃ (2), -OCH₃ (4,5)
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-3,5-dimethoxyaniline 2088929-84-2 C₁₃H₁₈N₂O₃ 250.29 -NH₂, oxazolyl (2), -OCH₃ (3,5)
2-Benzyloxy-4,5-dimethylbenzoic acid 1081-73-8 C₁₆H₁₆O₄ 272.30 -COOH, -OCH₂C₆H₅ (2), -CH₃ (4,5)
2-Benzyloxy-4,5-dihydro-7,8-dimethoxy[1,2,4]triazolo[1,5-a]quinazoline (7c) N/A C₂₁H₂₁N₃O₃ 338.42† Triazoloquinazoline core, -OCH₂C₆H₅, -OCH₃ (7,8)

*Inferred from structural analogs.
†Calculated from MS data (m/z 338, M⁺) .

Key Observations:

  • Steric and Electronic Effects: The benzyloxy group in this compound introduces steric hindrance and lipophilicity compared to smaller substituents like methyl in 4,5-Dimethoxy-2-methylaniline. This reduces solubility in polar solvents but enhances stability in nonpolar environments .
  • Functional Group Impact: Replacing the aniline -NH₂ with a carboxylic acid (-COOH) in 2-Benzyloxy-4,5-dimethylbenzoic acid increases acidity (pKa ~4–5 vs. ~5–6 for anilines) and alters reactivity toward nucleophilic substitutions .

Spectral and Analytical Data Comparison

Compound Name IR (cm⁻¹) ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) MS (m/z)
This compound N/A N/A N/A N/A
2-Benzyloxy-4,5-dihydro-7,8-dimethoxy[1,2,4]triazolo[1,5-a]quinazoline (7c) 3189 (NH stretch) 2.93 (s, 3H, OCH₃), 5.26 (s, 2H, OCH₂Ph), 7.01–7.56 (m, Ar-H) 52.07 (CH₂), 166.87 (C=O) 338 (M⁺, 93%)
4,5-Dimethoxy-2-methylaniline N/A δ 2.25 (s, 3H, CH₃), δ 3.75 (s, 6H, OCH₃) 116.2 (C-NH₂), 148.7 (C-O) N/A

Key Findings:

  • The NH stretch in IR (3189 cm⁻¹) for the triazoloquinazoline derivative (7c) confirms the presence of an amine group, while the absence of this peak in methyl-substituted analogs suggests differences in hydrogen bonding .
  • ¹H-NMR data for compound 7c highlights distinct benzyloxy (-OCH₂Ph) and methoxy (-OCH₃) signals, with aromatic protons appearing as multiplet peaks (δ 7.01–7.56) .

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